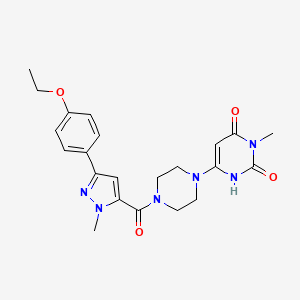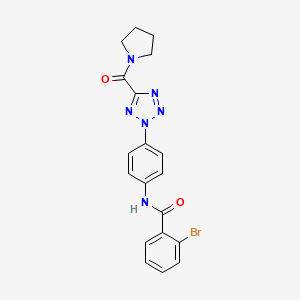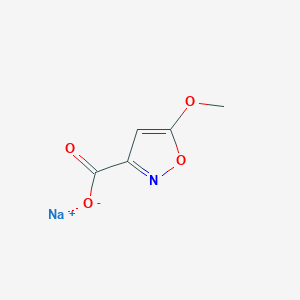
4-Carboxy-pennsylvania green
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-Pennsylvania Green is a chemical compound with the molecular formula C21H12F2O5 and a molecular weight of 382.31 . It is a fluorinated fluorophore, which are valuable tools for studies of biological systems .
Synthesis Analysis
The synthesis of this compound involves a three-pot process starting from methyl 4-iodo-3-methylbenzoate, yielding an overall yield of 32% .Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms .Chemical Reactions Analysis
The synthesis of this compound involves a reaction starting from methyl 4-iodo-3-methylbenzoate . Further details about the chemical reactions involved in the synthesis process are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 626.4±55.0 °C, a density of 1.58±0.1 g/cm3, and a pKa of 4.28±0.10 .科学的研究の応用
Fluorescent Probes in Cell Biology
4-Carboxy-pennsylvania green is used in the synthesis of fluorescent probes, particularly for labeling intracellular targets. Mottram et al. (2007) describe an improved synthesis method for this fluorophore, emphasizing its application in confocal microscopy to study living cells. They highlight its superior cell permeability compared to analogous Oregon Green-derived molecular probes, illustrating its utility in biological research (Mottram et al., 2007).
Hydrophobic and pH-Insensitive Molecular Probes
Another significant application of this compound is in creating hydrophobic and pH-insensitive molecular probes. Mottram et al. (2006) synthesized Pennsylvania Green, a bright, monoanionic fluorophore related to Oregon Green and Tokyo Green. This fluorophore, including its 4-carboxy variant, is used in membrane probes and is notably effective in acidic cellular compartments such as endosomes (Mottram et al., 2006).
Synthesis of Fluorescent Molecular Probes
In chemical biology, this compound is valuable for synthesizing fluorescent molecular probes. Woydziak et al. (2013) report a scalable synthesis method for this compound methyl ester, a precursor for amine-reactive derivatives. This method enhances accessibility to a wide variety of fluorescent probes for studying biological systems, particularly due to its bright fluorescence in acidic compartments like endosomes (Woydziak et al., 2013).
Green Chemistry Approach in Synthesis
A broader application in the field of green chemistry is seen in the synthesis processes involving carboxylic acids. Shaikh et al. (2022) explore green chemistry protocols for synthesizing heterocyclic compounds like 4-thiazolidinone-5-carboxylic acid, which have applications in various fields. This approach emphasizes cost-effectiveness, environmental friendliness, and efficiency, which are key aspects of modern green chemistry practices (Shaikh et al., 2022).
Safety and Hazards
将来の方向性
The future directions for the use of 4-Carboxy-Pennsylvania Green could involve its use as a hydrophobic building block for fluorescent molecular probes . Its lower pKa compared to other similar compounds makes it highly fluorescent in acidic early and recycling endosomes within living mammalian cells .
作用機序
Target of Action
4-Carboxy-Pennsylvania Green is a multifunctional dye . It is used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
This compound is often cell permeable, enabling labeling of intracellular targets and components . It is a hybrid of the dyes Oregon Green and Tokyo Green . The low pKa of this compound (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes .
Biochemical Pathways
Given its role as a dye, it is likely involved in pathways related to cellular imaging and tracking of biomolecules .
Pharmacokinetics
It is known that the compound is cell permeable , which suggests it can be absorbed and distributed within cells.
Result of Action
The result of the action of this compound is the ability to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its bright fluorescence in acidic cellular compartments such as endosomes enhances its utility for chemical biology investigations .
Action Environment
Its low pka suggests that it is stable and exhibits bright fluorescence in acidic environments .
生化学分析
Biochemical Properties
4-Carboxy-Pennsylvania Green plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules within the cell . The nature of these interactions is largely due to its hydrophobic properties and its ability to permeate cell membranes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by enabling the labeling of intracellular targets and components . Its low pKa (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes, enhancing its utility for chemical biology investigations .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules within the cell
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its cell-permeable nature . It could interact with transporters or binding proteins, and its localization or accumulation within the cell could be influenced by these interactions .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNQGAYPSJNQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)
![2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2628985.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2628987.png)
![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)
![4-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2628990.png)

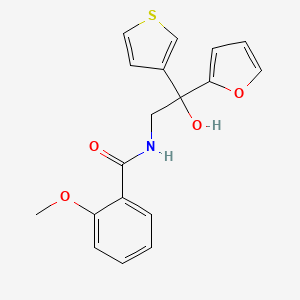
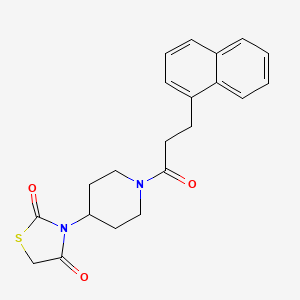
![N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2628996.png)
![1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2628999.png)
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)
